molecular formula C20H24N2OS B2836304 (4-Phenylpiperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1049514-78-4

(4-Phenylpiperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2836304
CAS No.: 1049514-78-4
M. Wt: 340.49
InChI Key: KFLKNIRQMYLMLR-UHFFFAOYSA-N
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Description

This compound is a derivative of phenylpiperazine . Phenylpiperazines are a family of organic compounds based on the piperazine structure with a phenyl substituent. They have a variety of biological activities and are used in medicinal chemistry .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been synthesized for the treatment of Alzheimer’s disease .

Scientific Research Applications

Acetylcholinesterase Inhibition

Compounds with the phenylpiperazine moiety have been designed, synthesized, and evaluated for their inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. A study highlighted a compound within this family demonstrating significant AChE inhibition, emphasizing the potential of such molecules for neurodegenerative disease research (Saeedi et al., 2019).

Tubulin Polymerization Inhibitors

Research has identified N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as highly potent inhibitors of tubulin polymerization. This action is crucial in cancer therapy as it can inhibit cancer cell growth. Some analogues showed promising antiproliferative properties against a wide array of cancer cell lines (Prinz et al., 2017).

Antibacterial and Antifungal Properties

A study synthesized and evaluated the antibacterial activity of novel triazole analogues of piperazine, demonstrating significant inhibition of bacterial growth. This suggests the potential for developing new antimicrobial agents from piperazine-based compounds (Nagaraj et al., 2018).

Antifungal Activity

Another study focused on synthesizing (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, revealing that certain substituents significantly enhance antifungal activity. This highlights the compound's role in developing new antifungal therapies (Lv et al., 2013).

Antidepressant-like Activity

The antidepressant potential of a novel 5-HT3 receptor antagonist with a phenylpiperazin moiety was investigated, showing promising results in rodent behavioral models of depression. This emphasizes the compound's relevance in psychiatric disorder research (Mahesh et al., 2012).

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c23-19(20(10-4-5-11-20)18-9-6-16-24-18)22-14-12-21(13-15-22)17-7-2-1-3-8-17/h1-3,6-9,16H,4-5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLKNIRQMYLMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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